

Introduction: The Dawn of Hypervalent Iodine Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *o*-Iodosobenzoate

Cat. No.: B1240650

[Get Quote](#)

The story of *o*-iodosobenzoic acid is intrinsically linked to the pioneering work in hypervalent iodine chemistry that took place in the late 19th century. Hypervalent compounds are those that contain a main group element with more than the typical octet of electrons in its valence shell. The exploration of such compounds opened new avenues in synthetic organic chemistry, providing novel and mild oxidizing agents.

The journey into hypervalent iodine chemistry was spearheaded by the German chemist Conrad Willgerodt. His work in the 1880s and 1890s laid the foundation for our understanding of these unique chemical entities. In 1886, Willgerodt reported the synthesis of the first stable polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl_2). This discovery was a watershed moment, demonstrating that iodine could exist in a stable trivalent state in an organic molecule.

Following this breakthrough, Willgerodt and his contemporaries, including Victor Meyer, synthesized a series of hypervalent iodine compounds. A significant milestone was the preparation of 2-iodoxybenzoic acid (IBX) by Willgerodt in 1893. Given that *o*-iodosobenzoic acid is a stable intermediate in the oxidation of *o*-iodobenzoic acid to IBX, it is highly probable that *o*-iodosobenzoic acid was first synthesized during this period of intense research, although a definitive primary publication detailing its initial isolation and characterization remains elusive in readily available historical records.

The Precursor: *o*-Iodobenzoic Acid

The synthesis and availability of o-iodobenzoic acid were crucial for the development of its hypervalent derivatives. o-Iodobenzoic acid is a white solid that serves as the starting material for the preparation of both o-iodosobenzoic acid and 2-iodoxybenzoic acid (IBX).[\[1\]](#)

Synthesis of o-Iodobenzoic Acid

The most common and historically significant method for the synthesis of o-iodobenzoic acid is the Sandmeyer reaction.[\[1\]](#) This reaction involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by treatment with an iodide salt.[\[1\]](#)

Experimental Protocol: Synthesis of o-Iodobenzoic Acid via Sandmeyer Reaction

- Materials:
 - Anthranilic acid
 - Sodium nitrite (NaNO_2)
 - Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4)
 - Potassium iodide (KI)
 - Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
 - Water
 - Ethanol
- Procedure:
 - Anthranilic acid is dissolved in an aqueous solution of hydrochloric acid or sulfuric acid and cooled to below 10°C in an ice bath.
 - A solution of sodium nitrite in water is added dropwise to the cold anthranilic acid solution while maintaining the temperature below 10°C. This step forms the diazonium salt.
 - The resulting diazonium salt solution is then added to a solution of potassium iodide in water.

- The mixture is stirred, and a precipitate of crude o-iodobenzoic acid is formed.
- The crude product is collected by filtration and washed with a dilute solution of sodium thiosulfate to remove any residual iodine.
- The product is then washed with cold water.
- Purification is achieved by recrystallization from hot water or a mixture of ethanol and water to yield white crystals of o-iodobenzoic acid.

Properties of o-Iodobenzoic Acid

A summary of the key quantitative data for o-iodobenzoic acid is presented in the table below.

Property	Value
Chemical Formula	<chem>C7H5IO2</chem>
Molar Mass	248.02 g/mol
Appearance	White to off-white crystalline solid
Melting Point	162-164 °C
Solubility in Water	Slightly soluble
Solubility in Organic Solvents	Soluble in ethanol and acetone

The Discovery and Synthesis of o-Iodosobenzoic Acid (IBA)

As mentioned, while a singular "discovery" paper for o-iodosobenzoic acid is not readily apparent, its existence and synthesis were a natural consequence of the oxidation studies of o-iodobenzoic acid in the 1890s. The oxidation of the iodine atom in o-iodobenzoic acid from a formal oxidation state of +1 to +3 results in the formation of o-iodosobenzoic acid.

Historical Synthesis of o-Iodosobenzoic Acid

Early methods for the synthesis of iodosyl compounds involved the hydrolysis of the corresponding dihalo- or diacetoxy-iodoarenes. For o-iodosobenzoic acid, this would have involved the initial oxidation of o-iodobenzoic acid to a precursor like o-(dichloroiodo)benzoic acid, followed by hydrolysis.

Conceptual Historical Experimental Protocol:

- Step 1: Oxidation to an Iodine(III) Precursor
 - o-Iodobenzoic acid would be treated with a halogen, such as chlorine, to form the corresponding dihalide.
- Step 2: Hydrolysis
 - The resulting iodine(III) dihalide would then be hydrolyzed with a base, such as sodium hydroxide, followed by acidification to yield o-iodosobenzoic acid.

Modern Synthesis of o-Iodosobenzoic Acid

Modern synthetic methods offer more convenient and safer routes to o-iodosobenzoic acid, avoiding the use of elemental halogens. A widely used method involves the oxidation of o-iodobenzoic acid with Oxone® (potassium peroxyomonosulfate).

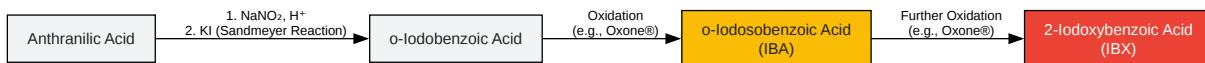
Experimental Protocol: Synthesis of o-Iodosobenzoic Acid using Oxone®

- Materials:
 - o-Iodobenzoic acid
 - Oxone® ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$)
 - Water
 - Acetone
- Procedure:
 - o-Iodobenzoic acid is suspended in water.

- A solution of Oxone® in water is added to the suspension.
- The reaction mixture is stirred at room temperature until the reaction is complete (as monitored by TLC or other analytical methods).
- The white precipitate of o-iodosobenzoic acid is collected by filtration.
- The product is washed with water and then with acetone to remove any unreacted starting material and byproducts.
- The solid is dried under vacuum to yield pure o-iodosobenzoic acid.

Properties of o-Iodosobenzoic Acid

The key quantitative data for o-iodosobenzoic acid are summarized in the table below.

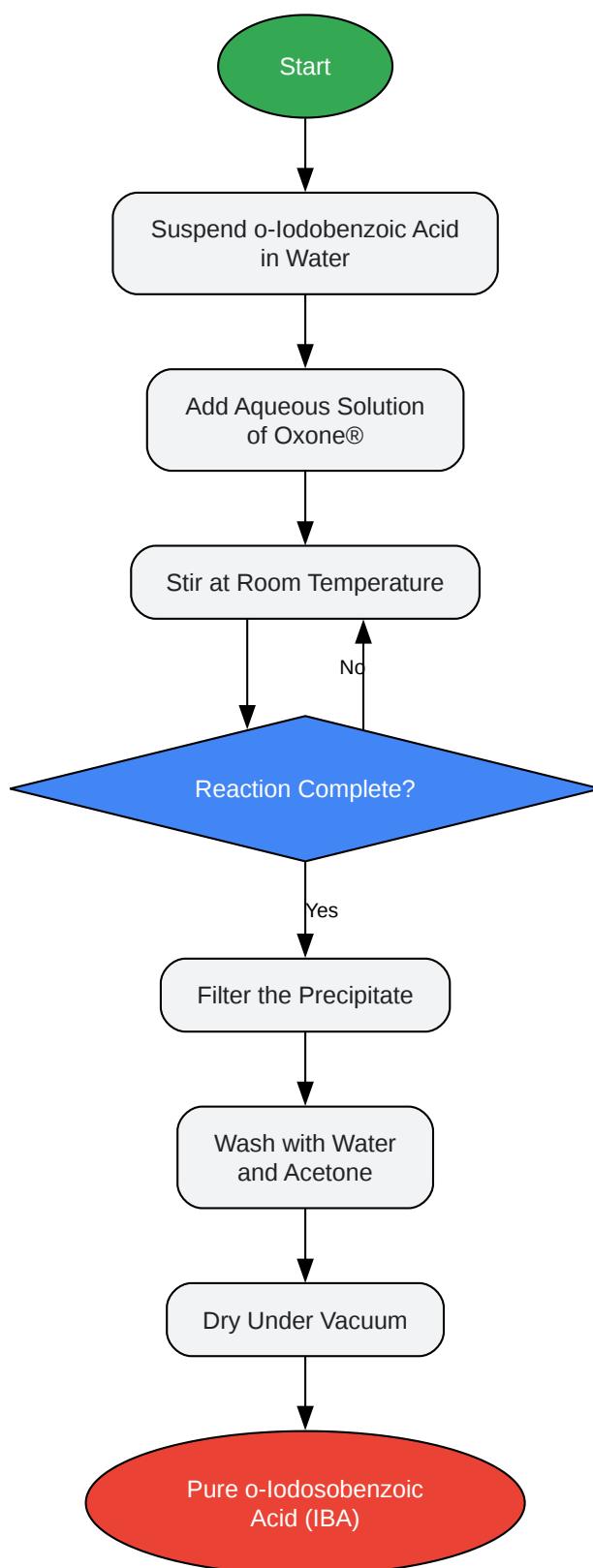

Property	Value
Chemical Formula	<chem>C7H5IO3</chem>
Molar Mass	264.02 g/mol
Appearance	White to off-white powder
Melting Point	~230 °C (decomposes)
Solubility in Water	Insoluble
Solubility in Organic Solvents	Sparingly soluble in most organic solvents

Reaction Pathways and Workflows

The synthesis of o-iodosobenzoic acid and its relationship with its precursor and its more oxidized form, IBX, can be visualized as a clear reaction pathway.

Synthesis Pathway from Anthranilic Acid

The following diagram illustrates the overall synthesis route starting from anthranilic acid.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway from anthranilic acid to IBX.

Experimental Workflow for o-Iodosobzoic Acid Synthesis

The logical flow of the modern synthesis of o-iodosobzoic acid from o-iodobenzoic acid is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of IBA.

Conclusion

The discovery and development of o-iodosobenzoic acid are rooted in the foundational work on hypervalent iodine chemistry by pioneers like Conrad Willgerodt in the late 19th century. While the exact moment of its first synthesis is not clearly documented, its existence as a key intermediate in the oxidation of o-iodobenzoic acid was an inevitable discovery of that era. Today, o-iodosobenzoic acid is a readily accessible and valuable reagent in organic synthesis, with modern, efficient protocols for its preparation. This guide has provided a detailed overview of its historical context, synthesis, and properties, offering a valuable resource for professionals in the chemical and pharmaceutical fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: The Dawn of Hypervalent Iodine Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240650#history-and-discovery-of-o-iodosobenzoic-acid\]](https://www.benchchem.com/product/b1240650#history-and-discovery-of-o-iodosobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com